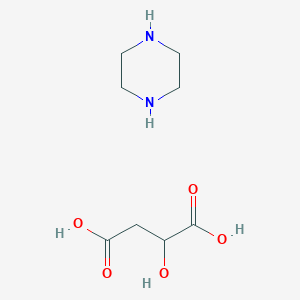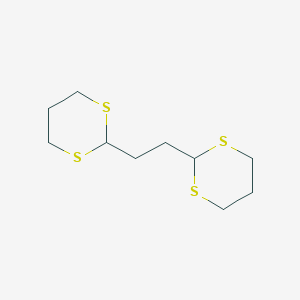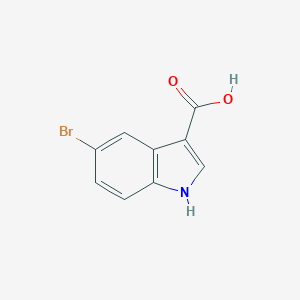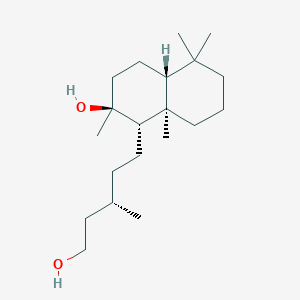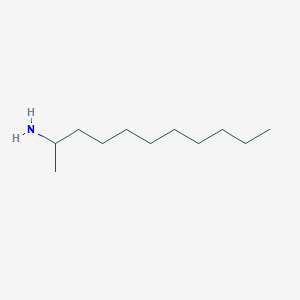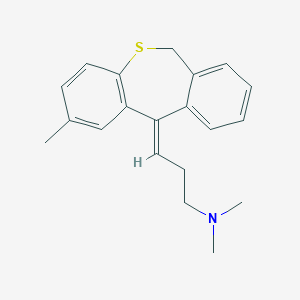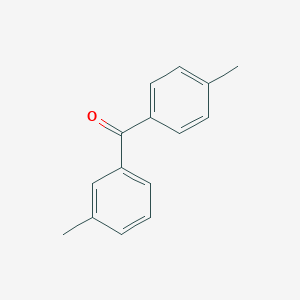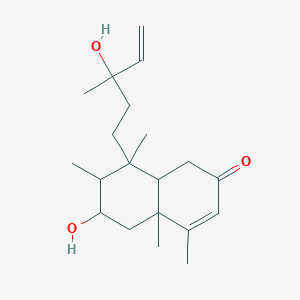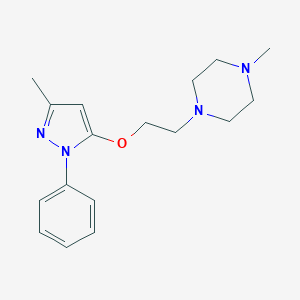
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound belongs to the pyrazole class of chemicals and has a molecular formula of C21H29N3O. In
Mecanismo De Acción
The mechanism of action of Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- in lab experiments is its potential use as an anti-inflammatory and anti-cancer agent. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl-. One direction is to further study its potential use as an anti-inflammatory and anti-cancer agent. Another direction is to investigate its mechanism of action in more detail, which can lead to the development of more effective treatments. Additionally, research can be conducted to explore the potential use of this compound in other areas, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- is a chemical compound that has various scientific research applications. Its potential use as an anti-inflammatory and anti-cancer agent makes it an important compound to study. Future research can lead to a better understanding of its mechanism of action and the development of more effective treatments.
Métodos De Síntesis
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- can be synthesized using various methods. One of the most common methods is the reaction of 1-phenyl-3-methyl-5-pyrazolone with 4-methylpiperazine in the presence of a base such as sodium hydride. The resulting compound is then treated with ethyl chloroacetate to form the final product.
Aplicaciones Científicas De Investigación
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- has various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
15083-52-0 |
|---|---|
Nombre del producto |
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- |
Fórmula molecular |
C17H24N4O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]piperazine |
InChI |
InChI=1S/C17H24N4O/c1-15-14-17(21(18-15)16-6-4-3-5-7-16)22-13-12-20-10-8-19(2)9-11-20/h3-7,14H,8-13H2,1-2H3 |
Clave InChI |
XAJSPFVSHSICAZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)C3=CC=CC=C3 |
Otros números CAS |
15083-52-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



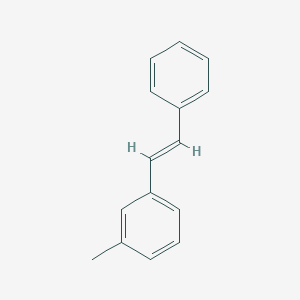
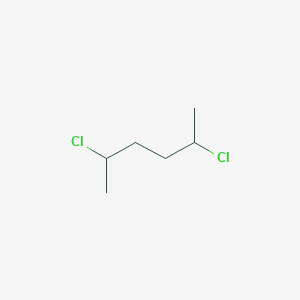
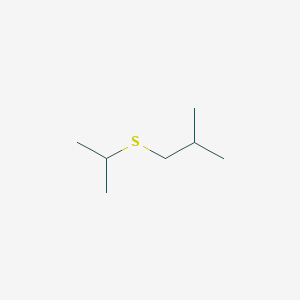
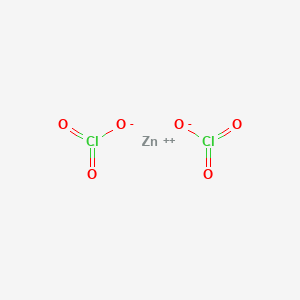
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
